molecular formula C14H12N2O2S B185280 1-(Toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 348640-02-8

1-(Toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B185280
CAS RN: 348640-02-8
M. Wt: 272.32 g/mol
InChI Key: NSNZZTVUYQKEMX-UHFFFAOYSA-N
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Description

1-(Toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the empirical formula C14H12N2O2S . It is a derivative of toluene and contains a sulfonyl functional group .


Molecular Structure Analysis

The molecular structure of 1-(Toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine can be represented by the SMILES string Cc1ccc(cc1)S(=O)(=O)n2ccc3cccnc23 . This indicates that the molecule contains a toluene moiety (Cc1ccc(cc1)) and a sulfonyl group (S(=O)(=O)), attached to a pyrrolo[2,3-b]pyridine ring (n2ccc3cccnc23).


Physical And Chemical Properties Analysis

The molecular weight of 1-(Toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine is 272.32 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.

Scientific Research Applications

Organic Synthesis Intermediates

This compound serves as a versatile intermediate in organic synthesis. Its tosyl group is a good leaving group, which makes it a precursor for various nucleophilic substitution reactions . It can be used to synthesize complex molecules, including natural products and pharmaceuticals, by introducing various functional groups at the pyridine moiety.

Medicinal Chemistry

In medicinal chemistry, 1-Tosyl-1H-pyrrolo[2,3-b]pyridine is utilized for the synthesis of compounds with potential biological activities. It’s a key starting material for creating molecules that may exhibit antimicrobial, anti-inflammatory, or antiviral properties .

Material Science

The compound’s unique structure allows for its use in material science, particularly in the development of organic semiconductors. Its pyridine ring can act as an electron-deficient unit, making it suitable for constructing conjugated systems for electronic materials .

Catalysis

Researchers have explored the use of 1-Tosyl-1H-pyrrolo[2,3-b]pyridine in catalysis. Its sulfonyl group can be a part of catalysts that facilitate various chemical transformations, including oxidation and reduction reactions .

Agricultural Chemistry

In the field of agricultural chemistry, derivatives of this compound are investigated for their potential use as herbicides or pesticides. The structural flexibility allows for the optimization of bioactive compounds against a range of agricultural pests .

Environmental Science

The compound’s derivatives can be applied in environmental science, particularly in the detection and removal of pollutants. Its modified forms can be part of sensors or absorbents that capture toxic substances from the environment .

Bioconjugation

1-Tosyl-1H-pyrrolo[2,3-b]pyridine: can be used in bioconjugation techniques. Its tosyl group can react with amines or alcohols present on biomolecules, allowing for the attachment of probes or drugs to proteins or nucleic acids .

Photodynamic Therapy

Lastly, the compound’s derivatives are being studied for their use in photodynamic therapy. By incorporating light-activated groups, researchers aim to develop agents that can generate reactive oxygen species to target cancer cells .

Safety and Hazards

1-(Toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This indicates that it may be harmful if swallowed. It’s important to handle this compound with appropriate safety measures, including the use of personal protective equipment and adequate ventilation .

Mechanism of Action

Target of Action

It is essential to note that this compound exhibits kinase inhibitory activity, particularly on kinases involved in cellular signaling pathways . Kinases play a crucial role in regulating cell growth, proliferation, and survival, making them attractive targets for drug development.

Action Environment

Environmental factors, such as pH, temperature, and co-administered drugs, can influence drug efficacy and stability. For 1-Tosyl-1H-pyrrolo[2,3-b]pyridine, understanding its behavior under different conditions is crucial for optimizing therapeutic outcomes.

properties

IUPAC Name

1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-11-4-6-13(7-5-11)19(17,18)16-10-8-12-3-2-9-15-14(12)16/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSNZZTVUYQKEMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363174
Record name 1-(Toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

348640-02-8
Record name 1-(Toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Chloro-2-[1-methyl-5-methoxy-6-benzyloxy)-1H-indol-3-yl]-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine is prepared by following the procedure described in example 89c, but using 2.5 g of 4-chloro-2-(5-methoxy-6-benzyloxy-1H-indol-3-yl)-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine and 0.335 ml of methyl iodide. After purification by flash chromatography (silica, 40/60 by volume ethyl acetate/cyclohexane as eluents, argon), 2.1 g of 4-chloro-2-(1-methyl-5-methoxy-6-benzyloxy-1H-indol-3-yl)-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine are obtained, the characteristics of which are as follows:
Name
4-chloro-2-(5-methoxy-6-benzyloxy-1H-indol-3-yl)-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0.335 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 7-azaindole (25 g), para-toluenesulfonyl chloride (44.5 g) and a catalytic amount of tetrabutylammoniun sulfate in dry toluene (300 mL) was added sodium hydroxide (160 g in 500 mL of water). The biphasic solution was stirred at ambient temperature for 3 hours then extracted twice with toluene (100 mL). The combined extracts were dried over magnesium sulfate then concentrated under vacuo. The resultant solid was triturated with diethyl ether then dried at 60° C. under vacuo to yield the title compound (39.74 g) as a pale yellow solid, m.p. 136-138° C.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
44.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
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1-(Toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
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1-(Toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 4
1-(Toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 5
1-(Toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 6
1-(Toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine

Q & A

Q1: What insights about the structure of 1-(Toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine can be derived from the study on its 5-bromo derivative?

A: While the provided research article [] focuses specifically on the synthesis, crystal structure, and DFT study of 5-Bromo-1-Tosyl-1H-Pyrrolo[2,3-b]Pyridine, it offers valuable insights into the parent compound, 1-(Toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine.

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